molecular formula C12H17FN2 B13633461 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane

1-(3-Fluorophenyl)-5-methyl-1,4-diazepane

Cat. No.: B13633461
M. Wt: 208.27 g/mol
InChI Key: USJFOHALQBIUHL-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a fluorophenyl group and a methyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane typically involves the reaction of 3-fluoroaniline with appropriate reagents to introduce the diazepane ring. One common method is the cyclization of N-(3-fluorophenyl)-N-methyl-1,2-diaminoethane under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-5-methyl-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(3-Fluorophenyl)-1,4-diazepane: Lacks the methyl group, leading to different chemical and biological properties.

    1-(3-Chlorophenyl)-5-methyl-1,4-diazepane: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.

    1-(3-Fluorophenyl)-5-ethyl-1,4-diazepane: Contains an ethyl group instead of a methyl group, influencing its steric and electronic properties.

Uniqueness: 1-(3-Fluorophenyl)-5-methyl-1,4-diazepane is unique due to the presence of both the fluorophenyl and methyl groups, which confer specific chemical reactivity and potential biological activities. Its distinct structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-(3-fluorophenyl)-5-methyl-1,4-diazepane

InChI

InChI=1S/C12H17FN2/c1-10-5-7-15(8-6-14-10)12-4-2-3-11(13)9-12/h2-4,9-10,14H,5-8H2,1H3

InChI Key

USJFOHALQBIUHL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CCN1)C2=CC(=CC=C2)F

Origin of Product

United States

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